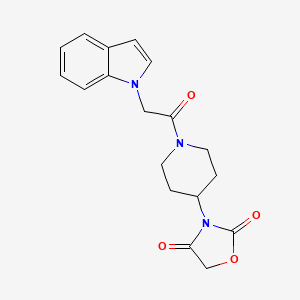

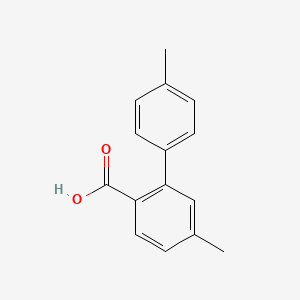

4-Methyl-2-(4-methylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2-(4-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.275. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystal Synthesis

One of the primary applications of 4-Methyl-2-(4-methylphenyl)benzoic acid derivatives is in the synthesis of liquid crystal materials. These substances are intermediates in creating ferroelectric and antiferroelectric liquid crystals, crucial for displays and other optical devices. For example, a study detailed the synthesis of a series of liquid crystal intermediates from 4-phenylphenol, indicating the critical role of such benzoic acid derivatives in developing advanced liquid crystal technologies (Dou Qing, 2000).

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives contribute to hydrogen-bonding interactions leading to the formation of supramolecular liquid crystal phases. This application is pivotal in designing new materials with tailored properties. A study explored how different substituents affect the stability and extent of supramolecular liquid crystal phases, underscoring the compound's versatility in material science (M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).

Organic Electronics and Photonics

Derivatives of this compound are also investigated for their potential in organic electronics and photonics. For instance, novel means of controlling the solid-state circular dichroism property in supramolecular organic fluorophores have been discovered, offering new avenues for developing optical devices and sensors (N. Nishiguchi et al., 2012).

Corrosion Inhibition

In the field of materials protection, benzimidazole derivatives based on this compound have been synthesized and shown to be effective corrosion inhibitors for steel in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems (M. Rbaa et al., 2020).

Antibacterial Applications

Some studies have also highlighted the potential antibacterial properties of compounds derived from this compound. These compounds could serve as a basis for developing new antibacterial agents, contributing to the ongoing fight against resistant bacterial strains (S. Rasool et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity .

Mode of Action

Benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of target molecules, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that benzylic compounds can undergo various reactions, potentially affecting multiple biochemical pathways .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .

Properties

IUPAC Name |

4-methyl-2-(4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)14-9-11(2)5-8-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNYPBLQEOZTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)

![3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2501876.png)

![5,6-dimethyl-N-[2-(propan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2501877.png)

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)

![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide](/img/structure/B2501887.png)

![4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2501888.png)